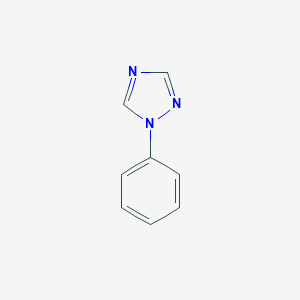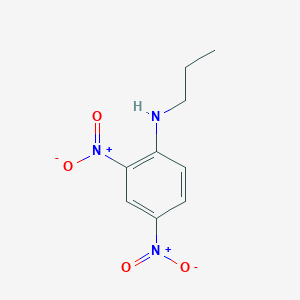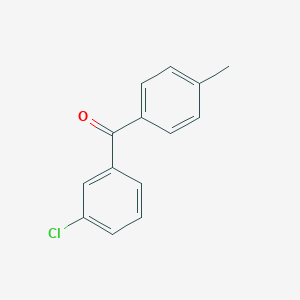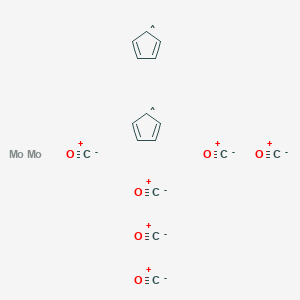![molecular formula C14H17NO B080442 3-[(1-Naphthylmethyl)amino]propan-1-OL CAS No. 14131-11-4](/img/structure/B80442.png)
3-[(1-Naphthylmethyl)amino]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of compounds related to 3-[(1-Naphthylmethyl)amino]propan-1-OL involves various strategies focusing on the incorporation of functional groups into specific molecular frameworks. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines results in new derivatives with significant yields, indicating a versatile approach to modifying the core structure (I. Jafarov et al., 2019).
Molecular Structure Analysis The structural analysis of related compounds reveals detailed insights into molecular configurations. For example, the synthesis of 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid from 1-aminonaphthalene and its subsequent investigation using X-ray crystallography alongside NMR, MS, and IR techniques showcases the complexity and specificity of molecular arrangements (Shi-Qiang Liu et al., 2009).
Chemical Reactions and Properties Chemical reactions involving 3-[(1-Naphthylmethyl)amino]propan-1-OL derivatives demonstrate varied pathways and outcomes. The reaction of 3-(1-naphthyloxy)-2-hydroxy-1-propyl tosylate with isopropylamine in different solvents, for example, elucidates how reaction pathways can significantly differ based on solvent polarity, offering insights into the chemical behavior of these compounds (K. Tamaki et al., 1972).
Physical Properties Analysis The physical properties of compounds similar to 3-[(1-Naphthylmethyl)amino]propan-1-OL, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone provides insights into the potential for hydrogen bonding and π–π stacking interactions, which are important for the compound's physical properties (R. Abdel-Jalil et al., 2015).
Chemical Properties Analysis The chemical properties of these compounds, including reactivity, stability, and interaction with other chemicals, play a vital role in their application and efficacy. For example, the study on the synthesis and reactions of Naphtho(1,2:4,5)furo(3,2-b)pyridine and Naphtho(1,2:4,5)furo(3,2-d)pyrimidine Derivatives showcases the chemical versatility and the potential for generating a wide range of derivatives from a core structure (M. Badr et al., 2007).
Scientific Research Applications
Biological Activities of Naphthalene Derivatives
Naphthalene derivatives, including compounds structurally related to 3-[(1-Naphthylmethyl)amino]propan-1-ol, have been the focus of research due to their wide range of biological activities. These compounds have shown potential in therapeutic and medicinal research, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also been explored for applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have potential in treating osteoporosis, allergies, malaria, and hypertension, among other conditions (Madaan et al., 2015).
Chitosan and Antimicrobial Applications
Chitosan, an aminopolysaccharide biopolymer, has garnered interest for its antimicrobial potential. While not directly related to 3-[(1-Naphthylmethyl)amino]propan-1-ol, chitosan's unique chemical structure and the presence of reactive amino groups make it relevant for exploring the broad scope of applications of amino-functionalized compounds. Chitosan's utility in food and pharmaceutical formulations highlights the importance of amino compounds in developing pharmacological activities (Raafat & Sahl, 2009).
Applications in Flavor Chemistry
Branched aldehydes, derived from amino acids, play a crucial role in flavor chemistry, underscoring the significance of amino-functionalized compounds in food science. These compounds, including 3-methyl butanal, are essential in both fermented and non-fermented food products. Understanding the production and degradation pathways of these aldehydes from amino acids is vital for controlling flavor compound formation, which is related to the broader applications of amino-functionalized compounds like 3-[(1-Naphthylmethyl)amino]propan-1-ol (Smit et al., 2009).
Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, including derivatives of 3-[(1-Naphthylmethyl)amino]propan-1-ol, are notable for their application in medicinal chemistry. Their large conjugated planar structure allows for interactions with various biological targets, demonstrating extensive potential in medicinal applications. Naphthalimide derivatives have been researched as anticancer agents, antibacterial, antifungal, and antiviral agents, and for their use in diagnostic and imaging applications. This illustrates the compound's versatility and potential in drug discovery and development (Gong et al., 2016).
properties
IUPAC Name |
3-(naphthalen-1-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYLCZWOWPRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349824 |
Source


|
| Record name | 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Naphthylmethyl)amino]propan-1-OL | |
CAS RN |
14131-11-4 |
Source


|
| Record name | 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

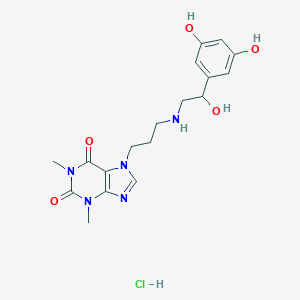
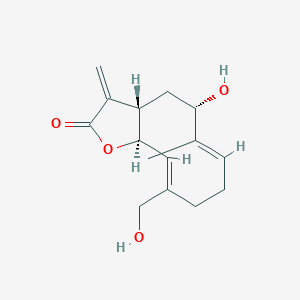
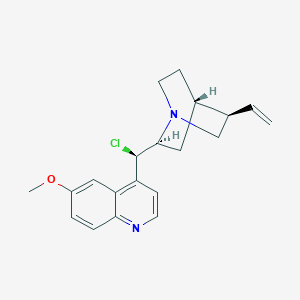
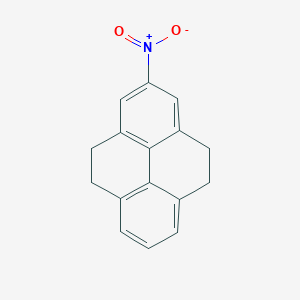
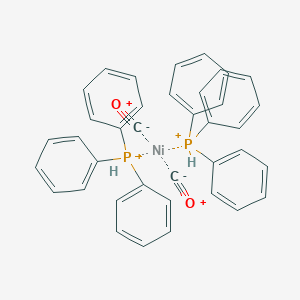

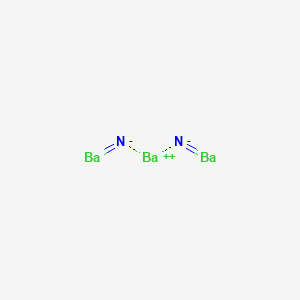
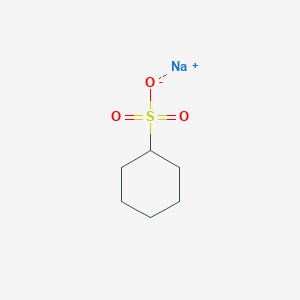
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
